2-Arachidonyl glycerol
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Overview
Description
2-Arachidonyl glycerol is an endocannabinoid, an endogenous agonist of the CB1 receptor and the primary endogenous ligand for the CB2 receptor . It is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol . This compound is present at relatively high levels in the central nervous system and has significant cannabinoid neuromodulatory effects .
Preparation Methods
2-Arachidonyl glycerol can be synthesized through various methods. One practical synthesis involves a two-step enzymatic process and chemical coupling . The commercial preparation of immobilized lipase from Mucor miehei is used to catalyze the efficient protection of glycerol using vinyl benzoate as an acyl transfer reagent in tetrahydrofuran . The same enzyme is then used to remove the protective groups in positions 1 and 3 . This method allows for the easy obtainment of this compound from the protected precursor in a one-step reaction without purification requirements .
Chemical Reactions Analysis
2-Arachidonyl glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include phospholipase C and diacylglycerol lipase, which mediate its formation . The major products formed from these reactions are typically other endocannabinoids or metabolites involved in the endocannabinoid system .
Scientific Research Applications
2-Arachidonyl glycerol has numerous scientific research applications. It is a key modulator of many physiological processes such as emotional state and pain sensation . In chemistry, it is studied for its role as an endogenous ligand of cannabinoid receptors . In biology and medicine, it is crucial for understanding the endocannabinoid system and its effects on the central nervous system . Additionally, it has applications in industry, particularly in the development of biosensors for the detection and quantification of endocannabinoids in human biofluids .
Mechanism of Action
2-Arachidonyl glycerol exerts its effects by activating the cannabinoid CB1 and CB2 receptors . Once bound to CB1, it inhibits neurotransmitter release in the presynaptic cell by inhibiting voltage-activated calcium channels and enhancing inwardly rectifying potassium channels . This regulation of neurotransmitter release is a key aspect of its neuromodulatory effects .
Comparison with Similar Compounds
2-Arachidonyl glycerol is often compared to anandamide, another major endocannabinoid . Both compounds are derived from arachidonic acid but differ in their conjugation; this compound is conjugated with glycerol, while anandamide is conjugated with ethanolamide . Despite their structural similarities, they exhibit differences in receptor affinity, biochemical steps, and breakdown pathways . Other similar compounds include 2-Monoarachidonoylglycerol and 2-Arachidonyl-glycerol .
Biological Activity
2-Arachidonyl glycerol (2-AG) is a significant endocannabinoid that plays a crucial role in various physiological processes through its interaction with cannabinoid receptors. This article explores the biological activity of 2-AG, focusing on its receptor interactions, neuroprotective effects, and implications in pain modulation and inflammation.
Chemical Structure and Properties
This compound is a glycerolipid derived from arachidonic acid, characterized by its chemical structure:
- Chemical Formula : C23H38O4
- Molecular Weight : 378.55 g/mol
2-AG acts primarily as a non-selective agonist for cannabinoid receptors CB1 and CB2, with additional activity at GPR55. The effective concentrations (EC50 values) for these interactions are as follows:
Receptor | EC50 (nM) | Ki (nM) |
---|---|---|
GPR55 | 3 | 472 |
CB1 | 519 | 1400 |
CB2 | 618 | Not specified |
These values indicate that 2-AG has a higher affinity for GPR55 compared to the classical cannabinoid receptors, suggesting diverse biological roles beyond traditional endocannabinoid signaling .
Neuroprotective Properties
Research indicates that increasing levels of 2-AG can have neuroprotective effects, particularly in models of neurodegenerative diseases. For instance:
- In a Parkinson's disease model , elevated 2-AG levels were found to be neuroprotective against dopaminergic neuron degeneration, suggesting potential therapeutic applications in neurodegenerative disorders .
- Studies have shown that 2-AG administration can enhance survival and functionality in models of oxidative stress .
Pain Modulation
2-AG has been implicated in pain modulation through its action on peripheral and central pain pathways:
- Mechanical Hyperalgesia : Increasing peripheral 2-AG signaling has been shown to attenuate mechanical hyperalgesia in bone cancer pain models, indicating its potential as an analgesic agent .
- Anti-Allodynic Effects : The compound's effects on glial activation suggest it may play a role in reducing neuropathic pain by modulating inflammatory responses in the spinal cord .
Case Studies
Several studies illustrate the biological activity of 2-AG:
- Neuroprotection in Parkinson's Disease :
- Pain Management :
- Inflammation and Infection :
Properties
Molecular Formula |
C23H40O3 |
---|---|
Molecular Weight |
364.6 g/mol |
IUPAC Name |
2-icosa-5,8,11,14-tetraenoxypropane-1,3-diol |
InChI |
InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3 |
InChI Key |
CUJUUWXZAQHCNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO |
Origin of Product |
United States |
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